

# Chlorothalonil-13C2 CAS number and molecular weight

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## Compound of Interest

Compound Name: Chlorothalonil-13C2

Cat. No.: B12402729

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## An In-Depth Technical Guide to Chlorothalonil-13C2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Chlorothalonil-13C2**, an isotopically labeled variant of the broad-spectrum fungicide, chlorothalonil. This document details its chemical properties, analytical methodologies, and known biological interactions, including its metabolic pathways and effects on cellular signaling. The information is intended to support research and development activities requiring precise tracking and quantification of chlorothalonil.

## Core Chemical and Physical Data

**Chlorothalonil-13C2** is a stable isotope-labeled form of chlorothalonil, where two carbon-12 atoms are replaced with carbon-13 atoms. This labeling provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry.

Property	Value	Reference
CAS Number	2767332-24-9	--INVALID-LINK--
Molecular Formula	C <sub>6</sub> <sup>13</sup> C <sub>2</sub> Cl <sub>4</sub> N <sub>2</sub>	--INVALID-LINK--
Molecular Weight	267.90 g/mol	--INVALID-LINK--
Unlabeled CAS Number	1897-45-6	--INVALID-LINK--
Appearance	White crystalline solid	--INVALID-LINK--

## Toxicological Data

The toxicological profile of the parent compound, chlorothalonil, is well-characterized and provides a basis for handling and risk assessment of its isotopically labeled counterpart.

Endpoint	Value	Species	Reference
Oral LD <sub>50</sub>	>10,000 mg/kg	Rat	--INVALID-LINK--
Dermal LD <sub>50</sub>	>10,000 mg/kg	Albino Rabbit	--INVALID-LINK--
Inhalation LC <sub>50</sub> (4h)	0.094 mg/L	Rat	--INVALID-LINK--

## Experimental Protocols

The following are detailed methodologies for the extraction and analysis of chlorothalonil from various matrices. These protocols can be adapted for **Chlorothalonil-13C2** by adjusting the mass-to-charge ratios in mass spectrometry detection to account for the isotopic labeling.

## Modified QuEChERS Method for Fruits and Vegetables

This method is designed for the extraction of chlorothalonil from challenging matrices such as fruits and vegetables, particularly those with high sulfur content.

### 1. Sample Preparation and Extraction:

- Weigh 10 g of a homogenized, frozen sample into a 50 mL centrifuge tube.

- Acidify the sample by adding 100  $\mu$ L of concentrated sulfuric acid to achieve a pH of approximately 1.[1][2]
- Add 10 mL of acetonitrile.
- If used as an internal standard, add a known volume of **Chlorothalonil- $^{13}\text{C}_2$**  standard solution.
- Close the tube and shake it vigorously for 1 minute.
- Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).
- Centrifuge the tube.

## 2. Determinative Analysis:

- The supernatant can be directly analyzed by GC-MSD or LC-MS/MS.[1][2] No dispersive solid-phase extraction (d-SPE) cleanup is performed to prevent losses of chlorothalonil.[1][2]

# Gas Chromatography-Mass Spectrometry (GC-MS/MS) Analysis

This method is suitable for the quantification of chlorothalonil in various food matrices.

## 1. Sample Extraction and Cleanup:

- Extract the sample with acetone in the presence of a 0.1 M EDTA sodium salt solution.[3]
- Perform a cleanup step using solid-phase extraction (SPE) with OASIS HLB cartridges.[3]
- Add an internal standard, such as isotope-labeled hexachlorobenzene ( $\text{HCB-}^{13}\text{C}_6$ ), to the SPE extracts before analysis to correct for instrumental variations.[3]

## 2. GC-MS/MS Conditions:

- Injector: Programmed Temperature Vaporization (PTV)
- Column: DB-5MS (30 m x 0.25 mm x 0.25  $\mu$ m) or equivalent

- Carrier Gas: Helium
- Temperature Program: An initial temperature of 40°C held for 2 minutes, followed by a ramp of 30°C/minute to 220°C.[1]
- Injection Mode: Solvent vent
- Detection: Mass spectrometry in Multiple Reaction Monitoring (MRM) mode. For **Chlorothalonil-13C2**, the precursor and product ions will be shifted by +2 m/z compared to the unlabeled compound.

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This method is applicable for the analysis of chlorothalonil and its metabolites in various environmental and biological samples.

### 1. Sample Preparation:

- Follow the Modified QuEChERS protocol for extraction.

### 2. LC-MS/MS Conditions:

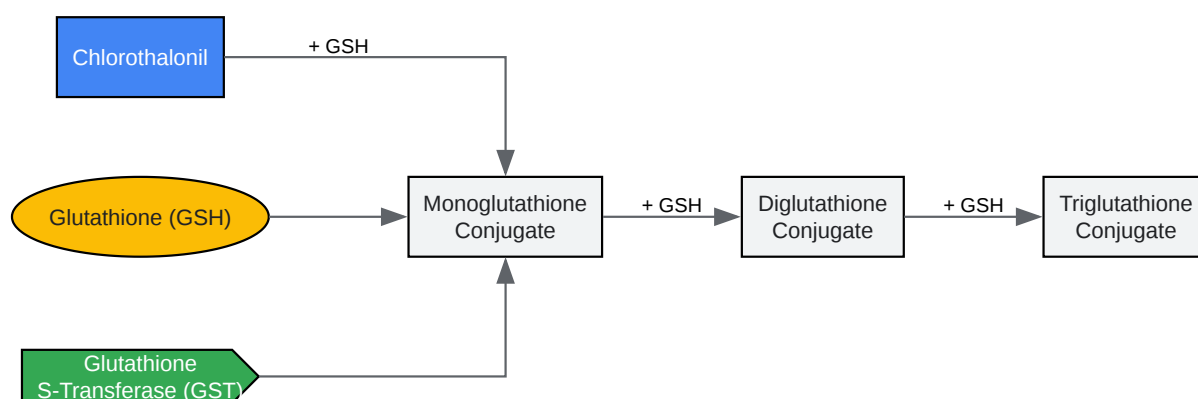
- Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1x100 mm)[1]
- Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of acetic or formic acid.[1]
- Ionization: Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode.[1][4] In the APCI source, chlorothalonil can undergo hydrolytic dechlorination to form 4-hydroxy-chlorothalonil.[1][2]
- Detection: Mass spectrometry in MRM mode. The transitions for **Chlorothalonil-13C2** will be adjusted for the mass increase.

## Biological Interactions and Signaling Pathways

Chlorothalonil is known to interact with several biological pathways, primarily through its reaction with sulfhydryl groups of amino acids and peptides.

## Glutathione Conjugation

The primary metabolic pathway for chlorothalonil in biological systems is conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[5][6] This process is a key detoxification mechanism, leading to the formation of mono-, di-, and triglutathione conjugates of chlorothalonil.[5]

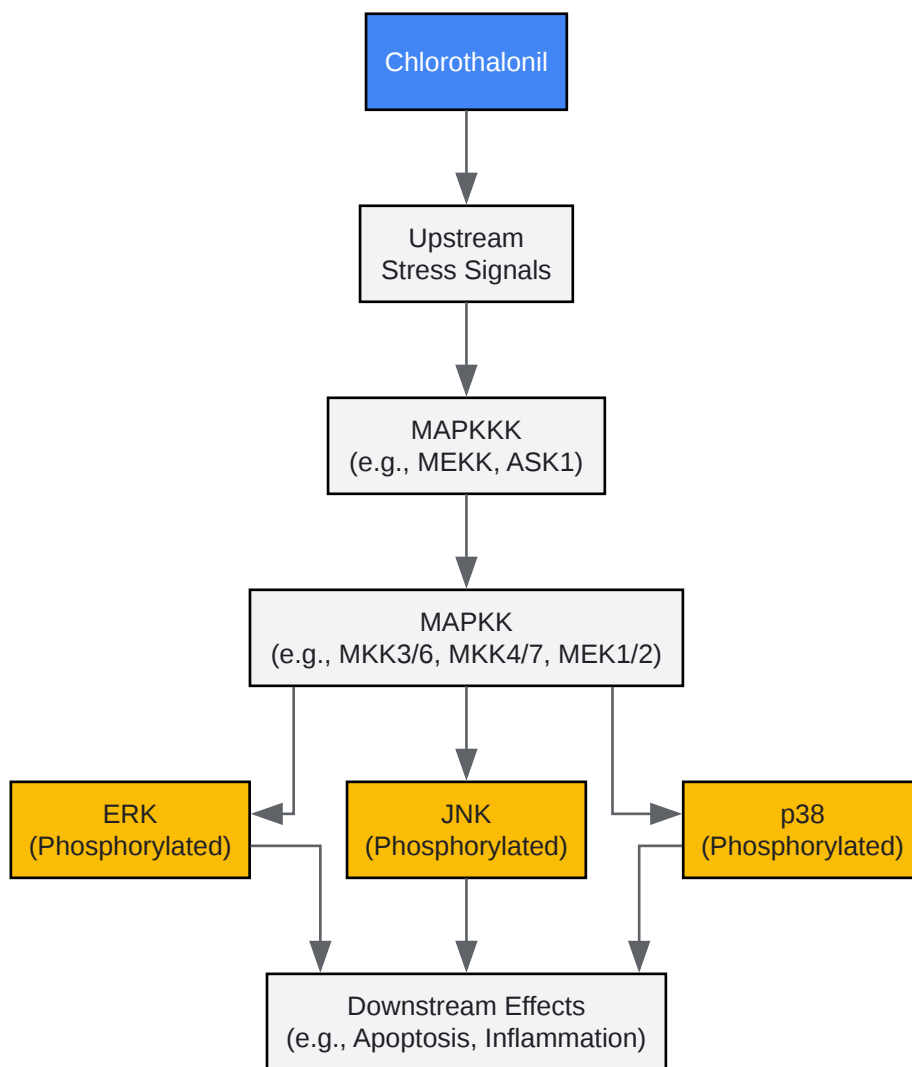
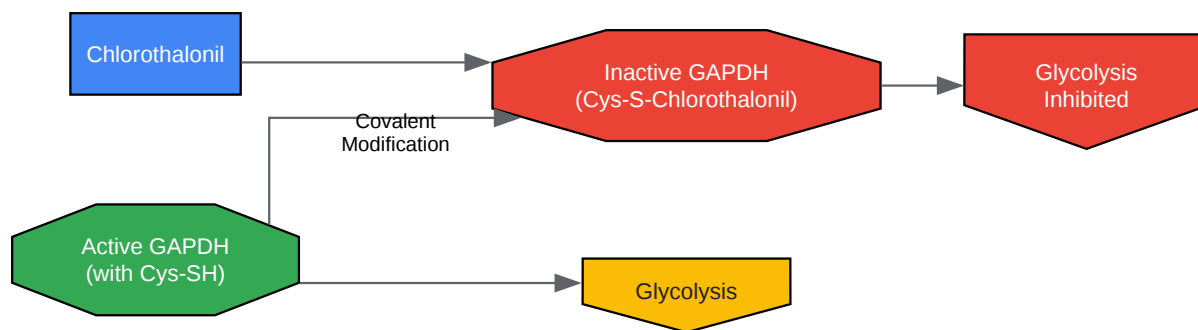


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Caption: Glutathione conjugation pathway of chlorothalonil.

## Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

Chlorothalonil is a known inhibitor of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). It reacts with the sulfhydryl group of the cysteine residue in the active site of the enzyme, leading to its inactivation. This inhibition disrupts glycolysis, a critical pathway for energy production in fungal cells.



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